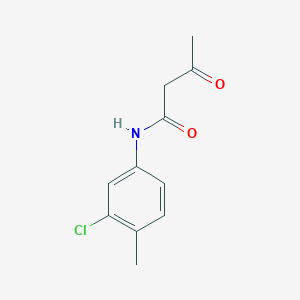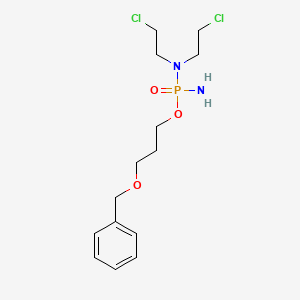
N-(3-chloro-4-methylphenyl)-3-oxobutanamide
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-3-oxobutanamide (hereafter referred to as CMPOB) is a molecule that has been studied for its potential use in scientific research applications. CMPOB has been extensively studied for its biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments. Finally, potential future directions for further research will be explored.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
N-(3-chloro-4-methylphenyl)-3-oxobutanamide: is a compound that can be used in organic synthesis to create various chemical structures. Its reactivity with other organic compounds, such as boronic acids, can lead to the formation of new bonds and the synthesis of complex molecules. This is particularly useful in the development of pharmaceuticals and agrochemicals where specific chemical structures are required for biological activity .
Structural Analysis
The compound’s structure can be analyzed using techniques like single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopy. These methods provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the compound’s properties and potential applications in materials science .
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a technique used to study the intermolecular interactions within a crystal structure. For N-(3-chloro-4-methylphenyl)-3-oxobutanamide , this analysis can reveal the location of atoms with the potential to form hydrogen bonds and the numerical ratio of these interactions. This information is valuable for designing new materials with desired properties, such as increased stability or specific reactivity .
Mode of Action Studies
The mode of action of a compound refers to the mechanism by which it exerts its effect. Studying the mode of action of N-(3-chloro-4-methylphenyl)-3-oxobutanamide can provide insights into its selectivity and efficacy as a potential herbicide or pesticide. Understanding how the compound interacts with biological systems is essential for the development of new agrochemicals .
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-7-3-4-9(6-10(7)12)13-11(15)5-8(2)14/h3-4,6H,5H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKGZXXHULCYHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358171 | |
| Record name | N-(3-chloro-4-methylphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-3-oxobutanamide | |
CAS RN |
52793-03-0 | |
| Record name | N-(3-chloro-4-methylphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B1331713.png)
![2-Ethoxy-4-[(e)-2-nitroethenyl]phenol](/img/structure/B1331714.png)




![3-[(3,4-Dichlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1331725.png)

![2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1331732.png)




![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B1331742.png)